![molecular formula C6H7N5 B563232 1-metil-1H-pirazolo[4,3-d]pirimidin-7-amina CAS No. 109205-39-2](/img/structure/B563232.png)

1-metil-1H-pirazolo[4,3-d]pirimidin-7-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

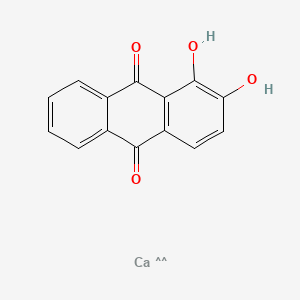

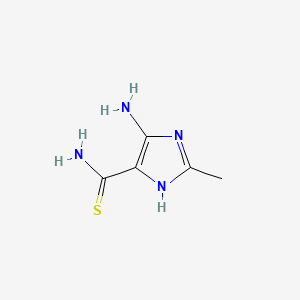

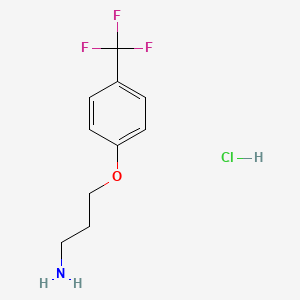

“1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H7N5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of the precursor compound in formamide under reflux . The reaction mixture is then cooled, and the formed solid is filtered, washed with aqueous ethanol, dried, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” can be represented by the InChI string: InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) . The compound has a molecular weight of 149.15 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” include a molecular weight of 149.15 g/mol . The compound’s InChI string is InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) .Mecanismo De Acción

The exact mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is not yet fully understood. However, studies have shown that 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine inhibits the activity of several enzymes, including cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell proliferation and apoptosis. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and immune response.

Biochemical and Physiological Effects:

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its activity and selectivity. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has some limitations, including its poor solubility in water and its instability in acidic conditions.

Direcciones Futuras

There are several future directions for the research on 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. One area of interest is the development of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine analogs with improved activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its effects on different cellular pathways.

Conclusion:

In conclusion, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a promising compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a therapeutic agent.

Métodos De Síntesis

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized by a variety of methods, including the reaction of 6-amino-1-methyluracil with ethyl acetoacetate and acetic anhydride, and the reaction of 6-amino-1-methyluracil with formamide and acetic anhydride. The former method is more commonly used due to its higher yield and simplicity.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Se ha encontrado que el compuesto es un inhibidor potencial de CDK2, una proteína cinasa que juega un papel crucial en la regulación del ciclo celular . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige selectivamente a las células tumorales . El compuesto mostró actividades citotóxicas superiores contra las líneas celulares MCF-7 y HCT-116, y actividad moderada contra HepG-2 .

Actividad anticancerígena

Con base en hallazgos previos, se han sintetizado nuevos derivados de 1H-pirazolo[3,4-d]pirimidina con potencial actividad anticancerígena .

Inhibición del virus Zika

Se ha sugerido que el compuesto es un patrón de sustitución prometedor construido sobre el andamiaje de 7H-pirrolo[2,3-d]pirimidina para estudios adicionales de SAR (Relación Estructura-Actividad) en el desarrollo de inhibidores del virus Zika .

Métodos de síntesis

El compuesto es parte de la familia de las pirazolo[3,4-d]pirimidinas, y se han reportado varios métodos para la síntesis de estos derivados . Estos métodos se sistematizan de acuerdo con el método para ensamblar el sistema pirazolopiridina, y se consideran sus ventajas e inconvenientes .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

Propiedades

IUPAC Name |

1-methylpyrazolo[4,3-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQKKZBONXZYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

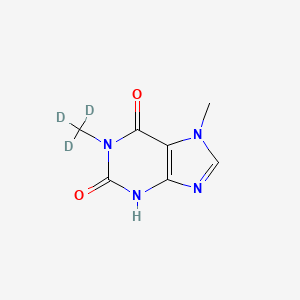

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)